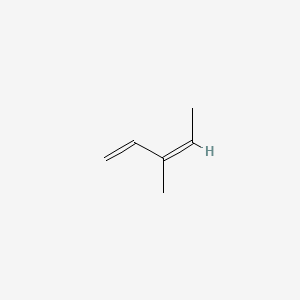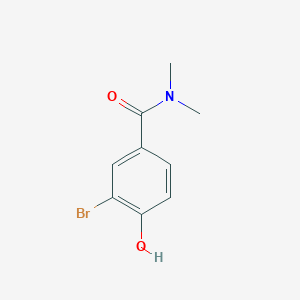
cis-3-Methyl-1,3-Pentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Methyl-1,3-Pentadiene: is an organic compound with the molecular formula C6H10 . It is a type of diene, which means it contains two double bonds. The compound is characterized by its cis configuration, where the substituents on the double bonds are on the same side. This configuration can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis-3-Methyl-1,3-Pentadiene can be synthesized through various methods. One common approach involves the elimination reactions of dihalides or allylic halides. For example, the elimination of hydrogen halides from 3-methyl-1,3-pentadiene dihalides can yield the desired diene .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the compound can be produced by the catalytic dehydrogenation of 3-methylpentane. This method typically requires high temperatures and the presence of a suitable catalyst to facilitate the dehydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions: cis-3-Methyl-1,3-Pentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons like 3-methylpentane.
Substitution: Halogenated derivatives such as 3-chloro-3-methylpentane.
Aplicaciones Científicas De Investigación
cis-3-Methyl-1,3-Pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cycloaddition reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the synthesis of drug intermediates.
Industry: It is used in the production of polymers and other materials through polymerization reactions
Mecanismo De Acción
The mechanism of action of cis-3-Methyl-1,3-Pentadiene involves its reactivity as a diene. In cycloaddition reactions, such as the Diels-Alder reaction, the compound acts as a diene and reacts with dienophiles to form cyclic compounds. The cis configuration of the double bonds plays a crucial role in determining the stereochemistry of the products formed .
Comparación Con Compuestos Similares
trans-3-Methyl-1,3-Pentadiene: The trans isomer has different reactivity and stability compared to the cis isomer.
1,3-Butadiene: A simpler diene with two double bonds, used in similar types of reactions but lacks the methyl group.
2-Methyl-1,3-Butadiene (Isoprene): Another diene with a different substitution pattern, commonly used in the production of synthetic rubber.
Uniqueness: cis-3-Methyl-1,3-Pentadiene is unique due to its specific cis configuration, which influences its reactivity and the stereochemistry of the products formed in reactions. This makes it particularly valuable in stereoselective synthesis and polymerization reactions .
Propiedades
Número CAS |
1501-60-6 |
|---|---|
Fórmula molecular |
C6H10 |
Peso molecular |
82.14 g/mol |
Nombre IUPAC |
(3Z)-3-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3/b6-5- |
Clave InChI |
BOGRNZQRTNVZCZ-WAYWQWQTSA-N |
SMILES isomérico |
C/C=C(/C)\C=C |
SMILES canónico |
CC=C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
![5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13898216.png)



![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13898238.png)
![6-Fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13898240.png)
![Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13898251.png)

![1-[4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B13898271.png)

![Thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13898288.png)
![[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13898297.png)
